molecular formula C14H20O2 B094457 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate CAS No. 17511-61-4

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate

Cat. No.: B094457
CAS No.: 17511-61-4
M. Wt: 220.31 g/mol
InChI Key: HVEOFLOFUBUHEQ-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate is a chemical compound with a complex structure that includes a hexahydro-4,7-methano-1H-inden core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate typically involves the esterification of the corresponding alcohol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thiol esters.

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with various enzymes and receptors in biological systems. The pathways involved may include metabolic processes that convert the compound into its active form, which can then exert its effects on target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

    3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl acetate: This compound has a similar structure but with an acetate group instead of a butyrate group.

    3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl propionate: Similar structure with a propionate group.

    Dicyclopentadiene derivatives: These compounds share the hexahydro-4,7-methano-1H-inden core structure.

Uniqueness

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-4-14(15)16-13-8-9-7-12(13)11-6-3-5-10(9)11/h3,5,9-13H,2,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEOFLOFUBUHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CC2CC1C3C2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869578
Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17511-61-4
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17511-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl butyrate
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